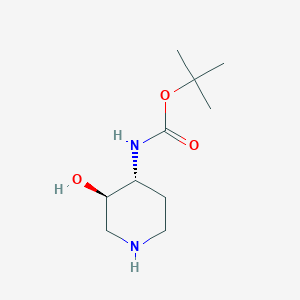

tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate

CAS No.: 724788-29-8

Cat. No.: VC8133442

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 724788-29-8 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 |

| IUPAC Name | tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |

| Standard InChI Key | MLTCALYMVICSBJ-HTQZYQBOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1O |

| SMILES | CC(C)(C)OC(=O)NC1CCNCC1O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNCC1O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol . Its IUPAC name reflects the stereochemistry at the 3 and 4 positions of the piperidine ring, where both substituents (hydroxyl and carbamate groups) occupy the R configuration . The compound’s SMILES notation, O=C(OC(C)(C)C)NC@H[C@@H]1O, explicitly defines its spatial arrangement .

Key Structural Features:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle that adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbamate groups.

-

tert-Butyl Carbamate (Boc) Group: A bulky protecting group that shields the amine functionality during synthetic transformations, enabling selective reactivity at other sites.

-

Hydroxyl Group: Positioned at the 3R configuration, this group contributes to hydrogen-bonding interactions and influences solubility in polar solvents .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 724788-29-8 | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Soluble in DCM, THF, methanol | |

| Stability | Stable at RT; sensitive to acid |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves Boc protection of (3R,4R)-3-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.

Representative Procedure:

-

Dissolve (3R,4R)-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) as a base to scavenge HCl generated during the reaction.

-

Introduce Boc₂O (1.1 eq) dropwise at 0°C, then stir at room temperature for 12 hours.

-

Purify the crude product via column chromatography (hexane:ethyl acetate = 3:1) to yield the title compound in >90% purity.

Critical Parameters:

-

Temperature Control: Exothermic reactions require cooling to prevent Boc group decomposition.

-

Moisture Exclusion: Anhydrous conditions are essential to avoid hydrolysis of Boc₂O.

Industrial Manufacturing

Scale-up processes employ continuous-flow reactors to enhance yield and reduce reaction times. Green chemistry principles, such as solvent recycling and catalytic Boc protection, are prioritized to minimize waste.

Chemical Reactivity and Reaction Mechanisms

Deprotection of the Boc Group

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), regenerating the free amine :

This step is pivotal in pharmaceutical synthesis, enabling subsequent functionalization of the piperidine nitrogen.

Functionalization of the Hydroxyl Group

The 3R-hydroxyl group undergoes standard transformations:

-

Oxidation: Using PCC in DCM yields a ketone derivative.

-

Sulfonylation: Treatment with TsCl forms a tosylate, facilitating nucleophilic substitution reactions.

Table 2: Common Reactions and Conditions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Boc Deprotection | 4M HCl/dioxane, 25°C | (3R,4R)-3-hydroxypiperidine |

| Oxidation | PCC, DCM, 0°C → RT | 3-Ketopiperidine derivative |

| Sulfonylation | TsCl, pyridine, 0°C | Tosylate intermediate |

Applications in Scientific Research

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing:

-

CNS Drugs: Antidepressants and anticonvulsants leveraging piperidine’s blood-brain barrier permeability.

-

Anticancer Agents: Piperidine-based kinase inhibitors targeting aberrant signaling pathways.

Asymmetric Catalysis

Chiral piperidine derivatives serve as ligands in enantioselective hydrogenation, achieving >99% ee in certain substrates .

Comparative Analysis with Stereoisomers

The (3R,4R) configuration confers distinct properties compared to its stereoisomers:

Table 3: Stereochemical Impact on Properties

| Isomer | Melting Point | Solubility (H₂O) | Receptor Binding Affinity |

|---|---|---|---|

| (3R,4R) | Not reported | Low | High (NMDA) |

| (3S,4S) | 98–100°C | Moderate | Moderate |

| (3S,4R) | 85–87°C | High | Low |

Key Insight: The (3R,4R) isomer’s lower solubility may enhance lipid membrane penetration, favoring CNS applications .

Future Directions and Research Opportunities

-

In Vivo Pharmacokinetics: Elucidate absorption, distribution, and metabolism profiles.

-

Catalytic Applications: Develop recyclable chiral catalysts using (3R,4R)-configured piperidines.

-

Polymer Chemistry: Incorporate the compound into stimuli-responsive hydrogels for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume